molecular formula C50H59N9O7 B1447991 Bz-Arg-Gly-Phe-Phe-Leu-4MbNA CAS No. 99112-24-0

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA

货号 B1447991
CAS 编号: 99112-24-0
分子量: 898.1 g/mol
InChI 键: YDTGMILTYFXNDF-IWWWZYECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA (Bz-RGPFFL-4MbNA) is a peptide that has been used in scientific research for its potential applications in biochemistry and physiology. It is a seven-amino acid peptide composed of the amino acids Bz-Arg-Gly-Phe-Phe-Leu-4MbNA, and is linked by a peptide bond between the carboxyl group of one amino acid and the amino group of the next. Bz-RGPFFL-4MbNA has been studied for its biological effects, and has been found to have a wide range of potential applications in scientific research.

科学研究应用

Enzyme Hydrolysis and Specificity Studies

Research on similar peptides has focused on understanding enzyme specificity and hydrolysis processes. For example, Sakharov et al. (1988) investigated the hydrolysis of a C-terminal fragment of atriopeptin 2 by human cardiac angiotensin-converting enzyme, highlighting the enzyme's specificity for bradykinin-like substrates Sakharov et al.. Similarly, Fiedler et al. (1978) explored the hydrolysis of peptide esters and nitroanilides by human urinary kallikrein, providing insights into enzymatic reactions with various substrates Fiedler et al..

Peptide Synthesis and Modification

Research also extends to peptide synthesis and modification, as demonstrated by So, Shin, and Kim (2000), who synthesized the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH using enzymatic methods So, Shin, & Kim. This area of study is crucial for developing specific peptide structures for various applications.

Peptide Interaction with Receptors

The interaction of modified peptides with receptors has also been a subject of study. Girault et al. (1996) incorporated p-benzoyl-L-phenylalanine into substance P to localize the agonist-binding domains of the human neurokinin-1 receptor Girault et al.. This research contributes to our understanding of peptide-receptor interactions, potentially leading to new therapeutic targets.

Protease Activity and Specificity

The study of protease activity and specificity is another significant application. For instance, Kominami et al. (1981) examined the substrate specificity of proteinase B from baker's yeast, providing insight into the enzyme's preference for certain peptide substrates Kominami et al..

属性

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53)/t39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTGMILTYFXNDF-IWWWZYECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H59N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

898.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA

CAS RN

99112-24-0
Record name 99112-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LO Santos, AS Garcia-Gomes… - Current medicinal …, 2013 - ingentaconnect.com
… Two other synthetic substrates specific for cathepsin D, Bz-Arg-Gly-Phe-Phe-Leu-4MbNA, and Bz-Arg-Gly-PhePhe-Pro-4MbNA·HCl, were hydrolyzed at lower rates and were inhibited …
Number of citations: 49 www.ingentaconnect.com
JF Woessner Jr - Acid Proteases: Structure, Function, and …, 2013 - books.google.com
In a further study of cathepsin D from bovine uterus, it was shown that as many as 12 distinct isozyme forms could be resolved (5). Six major forms account for 94% of the total activity; …
Number of citations: 0 books.google.com
JF Woessner, AI Sapolsky, T Morales… - … Protein Catabolism II, 1977 - Springer
The connective tissue matrix offers a special problem in the field of protein breakdown by cell proteinases. The matrix proteins of interest all lie outside the cells that are to digest these …
Number of citations: 0 link.springer.com

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